6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol
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Overview
Description
6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol: is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is a derivative of xylenol, featuring a tert-butyl group, a morpholinomethyl group, and two methyl groups attached to the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol typically involves the following steps:
Formylation: The formylation of the phenol ring is carried out using formaldehyde and a base such as sodium hydroxide.
Morpholinomethylation: The morpholinomethyl group is introduced by reacting the formylated intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol is used as an antioxidant in polymer chemistry to prevent the degradation of polymers by oxidative processes .
Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells .
Medicine: The compound’s antioxidant properties make it a candidate for research in preventing oxidative damage in various medical conditions .
Industry: It is used in the production of stabilizers for plastics, rubber, and other materials to enhance their durability and longevity .
Mechanism of Action
The antioxidant effect of 6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the phenolic hydroxyl group, which can form stable phenoxyl radicals, thereby preventing the propagation of oxidative chain reactions . The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and cellular defense mechanisms .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Another antioxidant used in food and industrial applications.
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties.
4-tert-Butylcatechol: Known for its antioxidant and polymer stabilizing properties.
Uniqueness: 6-tert-Butyl-4-(morpholinomethyl)-2,3-xylenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in various fields .
Properties
CAS No. |
84824-98-6 |
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Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dimethyl-4-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-13(2)16(19)15(17(3,4)5)10-14(12)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI Key |
XWSQFJVVYKOGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CN2CCOCC2)C(C)(C)C)O)C |
Origin of Product |
United States |
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